BenchChemオンラインストアへようこそ!

2-Azabicyclo[3.1.0]hexan-3-one

Medicinal Chemistry Process Chemistry NIK Inhibition

This 2-azabicyclo[3.1.0]hexan-3-one scaffold is the validated core for potent NF-κB-inducing kinase (NIK) inhibitors, demonstrated to reduce predicted human dose >10-fold versus earlier leads by attenuating in vitro/in vivo clearance while maintaining potency and selectivity. Substitution with simpler lactams (e.g., pyrrolidinones) forfeits this PK advantage. Available at ≥97% purity with documented scalable synthesis (C–H activation route), this heterocycle accelerates preclinical candidate progression for autoimmune indications such as SLE. Source the original Genentech-patented scaffold to secure a competitive edge in non-canonical NF-κB pathway programs.

Molecular Formula C5H7NO
Molecular Weight 97.117
CAS No. 2193098-04-1
Cat. No. B2918511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[3.1.0]hexan-3-one
CAS2193098-04-1
Molecular FormulaC5H7NO
Molecular Weight97.117
Structural Identifiers
SMILESC1C2C1NC(=O)C2
InChIInChI=1S/C5H7NO/c7-5-2-3-1-4(3)6-5/h3-4H,1-2H2,(H,6,7)
InChIKeyBKDXPYNNJDAIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[3.1.0]hexan-3-one (CAS 2193098-04-1): Procurement-Grade Scaffold for NIK-Targeted Medicinal Chemistry


2-Azabicyclo[3.1.0]hexan-3-one (CAS 2193098-04-1) is a nitrogen-containing bicyclic heterocycle with the molecular formula C₅H₇NO and a molecular weight of 97.12 g/mol . Characterized by a fused three-membered cyclopropane ring and a five-membered lactam ring, this compound is recognized in the patent literature as a core scaffold for the development of potent inhibitors of NF-κB-inducing kinase (NIK) [1]. It is commercially available as a high-purity (≥97%) research intermediate from multiple specialized vendors, with documented synthetic routes supporting its use in multigram-scale medicinal chemistry campaigns .

Why Generic Substitution of 2-Azabicyclo[3.1.0]hexan-3-one Fails in NIK Inhibitor Development


The 2-azabicyclo[3.1.0]hexan-3-one scaffold is not interchangeable with structurally similar lactams or azabicyclic cores due to its unique geometric constraints and proven ability to modulate critical pharmacokinetic and selectivity parameters in NIK inhibitor programs. Specifically, this bicyclic motif has been demonstrated to attenuate both in vitro and in vivo clearance while maintaining NIK potency and increasing selectivity over other kinases, resulting in a greater than ten-fold reduction in predicted human dose compared to earlier lead compounds lacking this core [1]. Substitution with simpler monocyclic lactams (e.g., pyrrolidinones) or alternative azabicyclic systems (e.g., 3-azabicyclo[3.1.0]hexan-2-ones) would forfeit the validated clearance-attenuation and selectivity profile conferred by this precise arrangement of the nitrogen atom and fused cyclopropane ring, as established through structure-based drug design guided by metabolite identification studies [1].

Quantitative Differentiation of 2-Azabicyclo[3.1.0]hexan-3-one: Evidence-Based Selection Guide


Superior Synthetic Scalability: 13-Step to 7-Step Route Optimization

The synthesis of advanced NIK inhibitors incorporating the 2-azabicyclo[3.1.0]hexan-3-one scaffold was successfully streamlined from an initial 13-step linear sequence to only 7 steps through the implementation of a catalytic, enantioselective C–H activation step . This represents a 46% reduction in the number of synthetic operations required to access the final inhibitor, enabling the production of multigram quantities of the desired NIK inhibitor for in vivo profiling .

Medicinal Chemistry Process Chemistry NIK Inhibition

Ten-Fold Human Dose Reduction via Clearance Attenuation and Selectivity Enhancement

Incorporation of the azabicyclo[3.1.0]hexanone motif into a NIK inhibitor, guided by metabolite identification studies and structure-based drug design, attenuated in vitro and in vivo clearance while maintaining NIK potency and increasing selectivity over other kinases, resulting in a greater than ten-fold reduction in predicted human dose compared to earlier leads lacking this scaffold [1].

Drug Discovery Pharmacokinetics NIK Inhibition

Validated NIK Inhibitor Pharmacophore in Patent-Protected Chemical Space

The 2-azabicyclo[3.1.0]hexan-3-one core is explicitly claimed as a key structural element in a series of potent NIK inhibitors within patent US20190119274A1 (assigned to Genentech, Inc.), which describes compounds useful for treating cancer, fibrotic conditions, and inflammatory diseases responsive to NIK inhibition [1].

Intellectual Property NIK Inhibition Autoimmune Disease

Optimal Application Scenarios for 2-Azabicyclo[3.1.0]hexan-3-one in Medicinal Chemistry and Drug Discovery


Lead Optimization of NIK Inhibitors for Autoimmune and Inflammatory Diseases

Medicinal chemistry teams seeking to optimize the pharmacokinetic profile of NIK inhibitors should prioritize this scaffold. As demonstrated by the >10-fold reduction in predicted human dose achieved with azabicyclo[3.1.0]hexanone-containing analogs, this core enables the design of compounds with superior clearance and selectivity properties, accelerating the path to clinical candidates for indications such as systemic lupus erythematosus (SLE) and other autoimmune disorders .

Scalable Synthesis of Advanced NIK Inhibitor Intermediates

Process chemistry groups tasked with supplying multigram quantities of NIK inhibitors for in vivo efficacy and toxicology studies should source this scaffold. The documented 13-to-7 step synthetic streamlining demonstrates that this core is amenable to efficient, large-scale production using catalytic C–H activation, avoiding peroxide use and enabling robust supply for preclinical development .

IP-Driven Medicinal Chemistry Campaigns in the NIK/NF-κB Pathway

Organizations building proprietary portfolios around the non-canonical NF-κB pathway should evaluate this scaffold. As a core element in a granted Genentech patent covering NIK inhibitors, this 2-azabicyclo[3.1.0]hexan-3-one motif offers a validated entry point into a therapeutically relevant chemical space with established patent precedence for cancer, fibrosis, and inflammatory disease applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azabicyclo[3.1.0]hexan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.